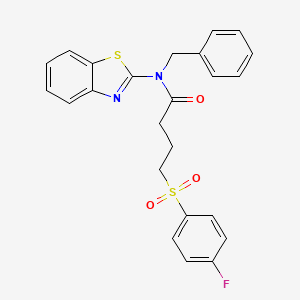

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide

Descripción

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3S2/c25-19-12-14-20(15-13-19)32(29,30)16-6-11-23(28)27(17-18-7-2-1-3-8-18)24-26-21-9-4-5-10-22(21)31-24/h1-5,7-10,12-15H,6,11,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAILYBVLVSXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole ring, which can be synthesized from o-aminothiophenol and carbon disulfide. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride. The fluorobenzenesulfonyl group is often added through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzenesulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations :

Spectral Characteristics

Actividad Biológica

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H22FN3O2S

- Molecular Weight : 421.49 g/mol

- SMILES Notation :

CC(C(=O)N(Cc1ccccc1)C(=S)N2C=CC=C2S(=O)(=O)c3ccc(F)cc3)

This structure features a benzothiazole moiety, which is known for its diverse biological activities, combined with a sulfonamide group that enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds bearing the benzothiazole and sulfonamide groups have shown promising results against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the in vitro activity of several benzothiazole derivatives against the NCI-60 cancer cell line panel. The results indicated that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range (2.02–7.82 μM), suggesting strong antiproliferative effects across multiple cancer types, including leukemia and solid tumors .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 4c | CNS | 3.24 |

| 4c | Breast | 12.68 |

| 2a | Leukemia | 5.00 |

| 2d | Non-responsive | >100 |

The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:

- Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Targeting Specific Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Oxidative Stress : The presence of sulfur in the sulfonamide group may contribute to increased oxidative stress within cancer cells.

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that benzothiazole derivatives possess antimicrobial activity. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential as antibacterial agents .

Toxicity and Safety Profile

While the biological activity is promising, it is crucial to evaluate the toxicity and safety profile of this compound. Preliminary studies suggest that while effective against cancer cells, careful dose optimization is necessary to minimize adverse effects on normal cells.

Q & A

Q. What are the recommended synthetic pathways and critical reaction conditions for N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic conditions.

- Step 2 : Sulfonylation using 4-fluorobenzenesulfonyl chloride in anhydrous solvents (e.g., DCM) with a base (e.g., triethylamine) to introduce the sulfonyl group.

- Step 3 : Amidation via coupling the benzothiazole intermediate with benzylamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Key conditions include inert atmosphere (N₂/Ar), controlled temperatures (0–60°C), and purification via column chromatography or recrystallization. Reaction progress is monitored by TLC and validated via NMR and mass spectrometry .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks, focusing on benzothiazole (δ 7.2–8.5 ppm), sulfonyl (δ ~125–130 ppm for ¹³C), and benzyl group signals.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error.

- HPLC-PDA : Assess purity (>95%) via reverse-phase chromatography.

- Melting Point Analysis : Compare observed values with literature to detect impurities.

Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical heterogeneity or incomplete purification .

Q. What biological targets are hypothesized for this compound, and how are they identified?

- Methodological Answer :

- Target Prediction : Use computational tools (e.g., molecular docking, SwissTargetPrediction) to prioritize enzymes like carbonic anhydrase, tubulin, or kinases, based on sulfonamide and benzothiazole pharmacophores.

- Experimental Validation :

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., carbonic anhydrase IX).

- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) and compare with structurally related analogs (see ’s comparative tables).

Discrepancies between predicted and observed activities may arise from off-target effects or solubility issues .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH mixtures). Use SHELX (v.2018+) for structure solution and refinement.

- Key Parameters : Refine thermal displacement parameters (ADPs) and validate hydrogen bonding (e.g., N–H···O interactions) using Coot and OLEX2.

- Contradiction Handling : If experimental data conflicts with computational models (e.g., bond angles), prioritize crystallographic data and re-evaluate force-field parameters in DFT calculations.

SHELX’s robustness in handling twinned data makes it ideal for sulfonamide-containing structures .

Q. What strategies optimize the compound’s selectivity for specific enzyme isoforms (e.g., carbonic anhydrase IX vs. II)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the benzyl or fluorobenzenesulfonyl groups. For example:

- Introduce bulky groups (e.g., tert-butyl) to enhance steric hindrance against off-target isoforms.

- Replace fluorine with electron-withdrawing groups (e.g., –CF₃) to modulate binding affinity.

- Free Energy Perturbation (FEP) Simulations : Quantify ΔΔG of binding to isoform-specific pockets.

- Kinetic Profiling : Compare kcat/Km ratios across isoforms to identify selectivity drivers.

’s comparative tables highlight how subtle structural changes (e.g., naphthalene vs. benzyl) alter biological profiles .

Q. How can researchers address contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Troubleshooting Steps :

Verify compound stability in culture media (e.g., HPLC post-incubation).

Assess membrane permeability (LogP >3 may hinder uptake in hydrophilic cell lines).

Test metabolite interference using LC-MS/MS (e.g., glutathione adducts).

- Mechanistic Follow-up : Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines.

For example, notes that benzothiazole derivatives show variable tubulin binding due to efflux pump expression (e.g., P-gp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.